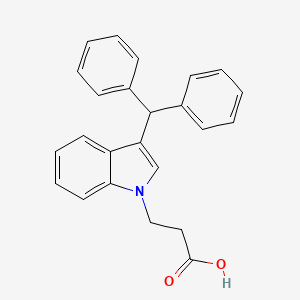
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is a chemical compound with the molecular formula C26H32ClNO. It is known for its unique structure, which includes a hydroxy group and three phenyl groups attached to a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate typically involves the reaction of diethylamine with 3-hydroxy-1,3,3-triphenylpropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Diethyl(3-hydroxy-1,3,3-triphenylpropyl)methylammonium chloride hemihydrate involves its interaction with specific molecular targets. The hydroxy group and the ammonium ion play crucial roles in its binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
73664-08-1 |
|---|---|
Fórmula molecular |
C26H32ClNO |
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
diethyl-(3-hydroxy-1,3,3-triphenylpropyl)-methylazanium;chloride |
InChI |
InChI=1S/C26H32NO.ClH/c1-4-27(3,5-2)25(22-15-9-6-10-16-22)21-26(28,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25,28H,4-5,21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
APZUMHOIMMHAFN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


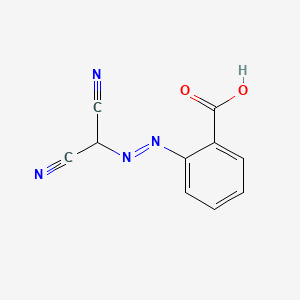
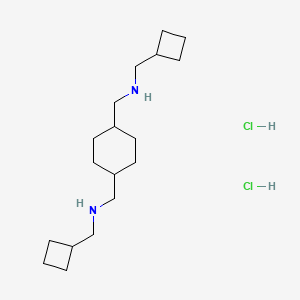
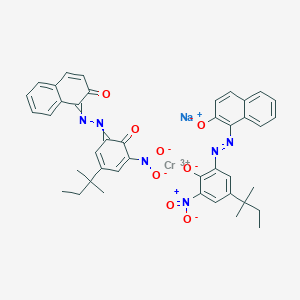
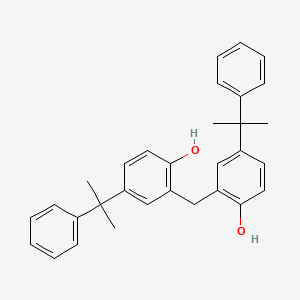
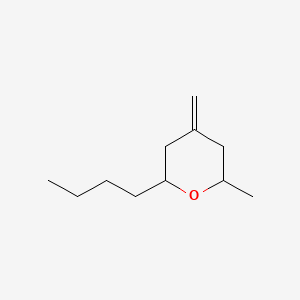
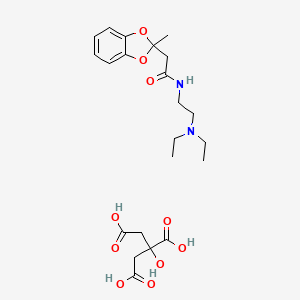
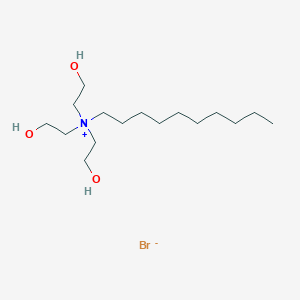
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
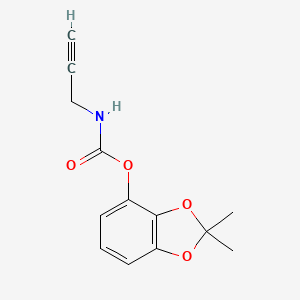
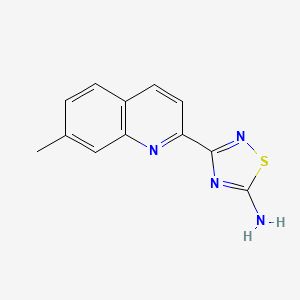
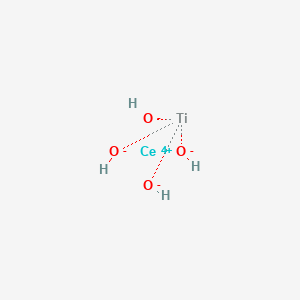
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
